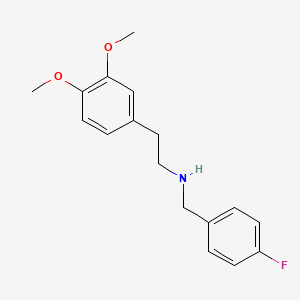

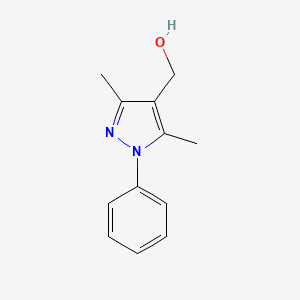

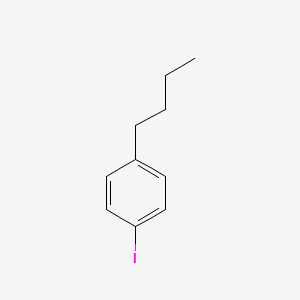

![molecular formula C14H14O2S B1271720 [5-(2-Phenylethyl)-2-thienyl]acetic acid CAS No. 413574-94-4](/img/structure/B1271720.png)

[5-(2-Phenylethyl)-2-thienyl]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“[5-(2-Phenylethyl)-2-thienyl]acetic acid” is a chemical compound with the CAS Number: 413574-94-4 . It has a molecular weight of 246.33 and its linear formula is C14 H14 O2 S . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H14O2S/c15-14(16)10-13-9-8-12(17-13)7-6-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis

“this compound” is a solid substance at room temperature .Wissenschaftliche Forschungsanwendungen

Chemical Reactivity and Synthesis Applications :

- The study of detritiation rates in various substituted thiophenes, including 5-methyl-2-thienyl, suggests potential applications in chemical synthesis and reactivity analysis (Butler & Eaborn, 1968).

- Research on the Stobbe condensation involving 5-methyl-thiophen-2-aldehyde has implications for the synthesis of complex organic compounds, potentially including derivatives of [5-(2-Phenylethyl)-2-thienyl]acetic acid (Abdel‐Wahhab & El-Rayyes, 1971).

Pharmacological Research :

- A pyrrolizine derivative, incorporating structural elements similar to this compound, was found to inhibit enzymes cyclo-oxygenase and 5-lipoxygenase, hinting at potential pharmacological applications (Laufer, Tries, Augustin, & Dannhardt, 1994).

Superoxide Scavenging and Anti-inflammatory Potential :

- Synthesized compounds including 5-aryl-2H-tetrazoles and related derivatives showed in vitro superoxide scavenging activity, indicating potential antioxidant applications, which might be relevant for this compound derivatives (Maxwell, Wasdahl, Wolfson, & Stenberg, 1984).

Antimicrobial Activity :

- Research on substituted bis-benzimidazole derivatives with a thienyl component revealed significant antimicrobial activity against various bacteria and fungi, suggesting that this compound might have similar properties (Anil, Shankar, Bharath, & Jalapathi, 2017).

Electrophilic Aromatic Reactivity Studies :

- Studies on the electrophilic reactivity of thiazoles and thiophenes, including 2-thienyl, have broad implications for understanding the chemical behavior of compounds like this compound (August, Davis, & Taylor, 1986).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s worth noting that thiophene derivatives, which this compound is a part of, have been recognized as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

It’s known that thiophene derivatives can exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of the compound with its targets and the resulting changes would depend on the specific biological target and the context of the interaction.

Biochemical Pathways

It’s known that acetate, a key biomolecule, can influence many disparate biological functions, and protein acetylation is one of the most common post-translational modifications . Increased systemic acetate strongly drives protein acetylation . By virtue of acetylation impacting the activity of virtually every class of protein, acetate driven alterations in signaling and gene transcription have been associated with several common human diseases, including cancer .

Pharmacokinetics

Biochemische Analyse

Biochemical Properties

[5-(2-Phenylethyl)-2-thienyl]acetic acid plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been observed to interact with enzymes such as polygalacturonase from Fusarium oxysporum . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can affect various metabolic pathways.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been shown to affect the expression of certain genes, thereby altering the metabolic state of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and metabolic flux . The exact binding interactions and the resulting conformational changes in the target biomolecules are crucial for its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but its activity may diminish over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the threshold levels and the dose-response relationship is crucial for its safe application.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . These interactions can affect metabolic flux and the levels of certain metabolites, thereby influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, affecting its biochemical activity.

Subcellular Localization

The subcellular localization of this compound is critical for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its activity and interactions with other biomolecules.

Eigenschaften

IUPAC Name |

2-[5-(2-phenylethyl)thiophen-2-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2S/c15-14(16)10-13-9-8-12(17-13)7-6-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUNBULLUWGHRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=C(S2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366932 |

Source

|

| Record name | [5-(2-Phenylethyl)thiophen-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

413574-94-4 |

Source

|

| Record name | [5-(2-Phenylethyl)thiophen-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

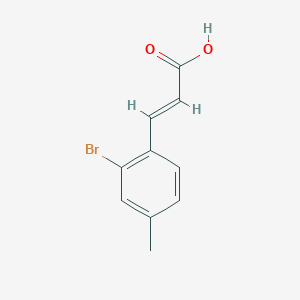

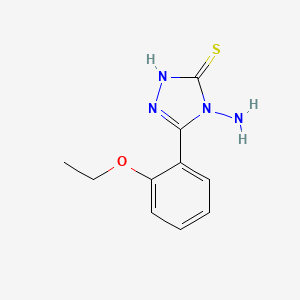

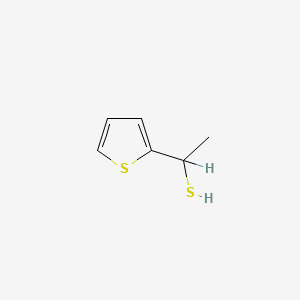

![(3aR,6S,6aS)-6-(bromomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1271666.png)

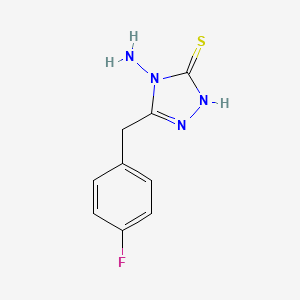

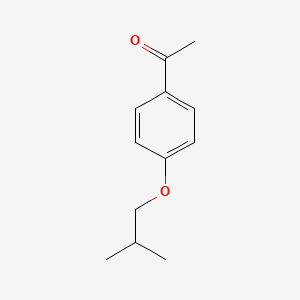

![7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1271669.png)

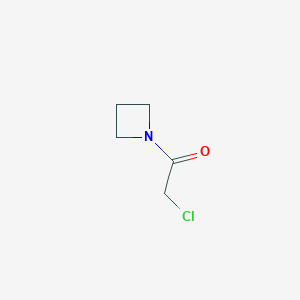

![1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B1271674.png)